molecular formula C18H18ClNO4 B2761152 [2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 391239-48-8

[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No. B2761152
CAS RN: 391239-48-8
M. Wt: 347.8
InChI Key: ZLOLRVHGYLZYEP-UHFFFAOYSA-N
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Description

[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate, also known as Mocetinostat, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. The compound belongs to the class of HDAC inhibitors, which are known to target histone deacetylases and modify gene expression.

Scientific Research Applications

Crystal Structures and Synthesis

The compound consists of two components: 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline (1) and 2-methoxy-5-((phenylamino)methyl)phenol (2). These structures were synthesized via Schiff bases reduction route . Compound 1 exhibits intermolecular hydrogen bonding, while the hydroxyl group in 2 is involved in intermolecular hydrogen bonding. These compounds serve as important starting materials for synthesizing other compounds, including azo dyes and dithiocarbamates.

Two-Color Patterning

Poly[2-methoxy-5-(2’-ethylhexyloxy)–p-phenylene vinylene] (MEHPPV) can be patterned into two colors using a single precursor containing distinct eliminable groups. One group is thermally labile only in the presence of an acid, while the other remains stable. This approach allows for tunable two-color films .

Organic Intermediates

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions, making it valuable for further chemical transformations .

properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-12-3-8-16(23-2)15(9-12)20-17(21)11-24-18(22)10-13-4-6-14(19)7-5-13/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOLRVHGYLZYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

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